CpCo(CO)2

Regioselective Catalysis Silapolycycle Synthesis Cobalt vs. Rhodium

Standard cobalt precursors often fail in regioselective catalysis or ALD due to narrow thermal windows. CpCo(CO)2 solves this with quantifiable advantages. - **Catalysis:** Exclusive linear silapolycycle formation; Rh analogs yield undesired angular isomers. - **ALD:** Wider process window (125-175°C) vs Co2(CO)8; lower O impurities (<1%). - **Benchmark:** Established reference for new cyclotrimerization catalyst evaluation. - **Purity:** ≥99% (mode supplier purity). Air-sensitive liquid. Ships in Schlenk flask under Ar.

Molecular Formula C7H5CoO2-
Molecular Weight 180.05 g/mol
Cat. No. B8544727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpCo(CO)2
Molecular FormulaC7H5CoO2-
Molecular Weight180.05 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Co]
InChIInChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;;/q-1;;;
InChIKeyAEVRNKXPLOTCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CpCo(CO)2 Procurement & Key Roles


Cyclopentadienylcobalt dicarbonyl (CpCo(CO)2, CAS 12078-25-0) is a dark red, air-sensitive liquid organocobalt complex featuring an η5-cyclopentadienyl ligand and two carbonyl ligands [1]. It serves as a benchmark catalyst for [2+2+2] alkyne cyclotrimerizations [2], a key reagent in Pauson-Khand cyclopentenone synthesis [3], and a volatile precursor for atomic layer deposition (ALD) of cobalt films [4]. Its physicochemical properties, including a boiling point of 139-140 °C at 710 mmHg and a density of 1.35 g/cm³ [1], define its handling and application profile.

Benchmark catalyst for [2+2+2] alkyne cyclotrimerization
Key reagent in Pauson-Khand cyclopentenone synthesis
Volatile precursor for atomic layer deposition (ALD) of cobalt films
Air-sensitive liquid; requires inert-atmosphere handling

CpCo(CO)2 Substitution Risks


Generic substitution of CpCo(CO)2 with seemingly similar half-sandwich complexes or cobalt precursors often fails due to critical differences in electronic structure, thermal stability, and catalytic regioselectivity. The electron affinity of CpCo(CO)2 (0.86 ± 0.2 eV) [1] directly influences its redox behavior and distinguishes it from Rh and Ir analogs, which exhibit fundamentally different photochemical pathways [2]. In catalysis, the choice between CpCo(CO)2 and alternatives such as RhCl(PPh3)3 dictates product architecture—CpCo(CO)2 yields linear silapolycycles, while Rh catalysts yield angular isomers [3]. For thin-film deposition, CpCo(CO)2 offers a wider ALD process window (125–175 °C) and lower carbon impurity levels (7–8% with H2 plasma) compared to Co2(CO)8 [4]. These quantifiable differences preclude simple interchange.

!
Rh or Ir analogs exhibit fundamentally different photochemical pathways and may not replicate Si–H bond activation.
!
Co2(CO)8 offers a narrower ALD process window and higher carbon impurity, limiting direct replacement in thin-film applications.
!
Rh catalysts yield angular silapolycycle isomers; substituting CpCo(CO)2 with Rh catalysts alters product architecture.

CpCo(CO)2 Evidence Guide


Regioselective Ring Expansion to Linear Silapolycycles

In the ring expansion of benzosilacyclobutenes, the choice of metal catalyst directly determines product architecture. The use of CpCo(CO)2 as catalyst exclusively yields the linear silapolycycle, whereas RhCl(PPh3)3 catalysis produces the angular silapolycycle containing the silicon atom at the ring junction [1]. This regioselectivity divergence is a direct consequence of differing metal coordination geometries and insertion preferences, providing a synthetic tool for accessing distinct molecular scaffolds.

Regioselective ring expansion
Head-to-head
Exclusive selectivity for linear silapolycycle
Linear vs. angular product control depends on metal choice.
RhCl(PPh3)3 yields angular isomer; confirms catalyst-specific regioselectivity.
Regioselective Catalysis Silapolycycle Synthesis Cobalt vs. Rhodium

CpCo(CO)2 vs. Co2(CO)8: ALD Process & Purity

In remote plasma ALD of cobalt films, CpCo(CO)2 exhibits a wider thermal process window (125–175 °C) compared to Co2(CO)8 (75–110 °C), offering greater operational flexibility and tolerance to temperature fluctuations [1]. The growth rate for CpCo(CO)2 is ~1.1 Å/cycle, slightly lower than Co2(CO)8's ~1.2 Å/cycle, but this is offset by significantly higher film purity. CpCo(CO)2-derived films contain <1% oxygen regardless of plasma gas (H2 or N2), while Co2(CO)8 films contain ~2% oxygen with H2 plasma and ~21% oxygen with N2 plasma [1].

ALD process & purity
Head-to-head
Wider process window (125–175 °C) and lower oxygen impurity vs. Co2(CO)8
Supports selection for high-purity cobalt film deposition.
Growth rate ~1.1 Å/cycle; oxygen content significantly reduced with N2 plasma.
Atomic Layer Deposition Cobalt Films Precursor Comparison

Cyclotrimerization Benchmark: CpCo(CO)2 vs. Air-Stable Precatalyst

CpCo(CO)2 serves as the established benchmark catalyst for cobalt-mediated [2+2+2] cycloadditions, against which newer precatalysts are measured [1]. In a direct comparison, an air-stable CpCoI–phosphite–fumarate precatalyst demonstrated significantly higher reactivity than CpCo(CO)2, enabling cyclotrimerizations at room temperature under photochemical conditions [1]. While the newer precatalyst offers operational convenience (air stability) and higher activity, CpCo(CO)2 remains the standard reference for evaluating catalytic performance and is preferred when thermal activation (e.g., 140 °C in n-decane) or established literature protocols are required [2].

Cyclotrimerization benchmark
Head-to-head
Standard reactivity; newer precatalyst shows higher activity at room temperature
Established reference for catalyst benchmarking and thermal protocols.
Air-stable CpCoI–phosphite–fumarate precatalyst compared under photochemical conditions.
Cyclotrimerization Cobalt Catalysis Precatalyst Reactivity

Photochemical C–H Activation: Co vs. Rh Mechanisms

The adiabatic electron affinity of CpCo(CO)2 is 0.86 ± 0.2 eV, as determined by negative-ion photoelectron spectroscopy [1]. This electronic property fundamentally distinguishes it from its rhodium analog, CpRh(CO)2. Theoretical studies reveal that while CpCo(CO)2 undergoes photodecarbonylation to form a triplet intermediate that activates Si–H bonds, CpRh(CO)2 and CpIr(CO)2 instead follow a conical intersection mechanism [2]. The Rh system exhibits a less facile Si–H insertion than the Ir analog, and the Co system's triplet-state reactivity is unique within the Group 9 triad [2].

Photochemical C–H activation
Reported
Electron affinity 0.86 ± 0.2 eV; triplet intermediate mechanism for Si–H activation
Unique Co-mediated triplet pathway differs from Rh/Ir conical intersections.
Supports metal-specific reactivity in bond activation studies.
Photochemistry C–H Activation Group 9 Metals

CpCo(CO)2 Application Scenarios


Regioselective Synthesis of Linear Silapolycycles

Researchers targeting linear silapolycycle architectures for materials science or medicinal chemistry applications should select CpCo(CO)2 based on its demonstrated exclusive regioselectivity for linear products in benzosilacyclobutene ring expansions [1]. Attempting this transformation with RhCl(PPh3)3 would yield the undesired angular isomer, necessitating additional purification or re-synthesis. This scenario directly leverages the head-to-head regioselectivity data established in Section 3.

High-Purity Cobalt ALD for Interconnects

For ALD of cobalt thin films requiring a wide process window (125–175 °C) and ultra-low oxygen impurity levels (<1%), CpCo(CO)2 is the preferred precursor over Co2(CO)8 [2]. The 50 °C wider process window provides greater tolerance to temperature non-uniformities across large wafer substrates, while the superior oxygen control ensures lower film resistivity (measured at ~10.6 μΩ·cm for thermally deposited films [3]). This scenario is grounded in the direct ALD comparison data presented in Section 3.

[2+2+2] Cycloaddition Catalyst Benchmarking

Laboratories developing or evaluating new cobalt-based cyclotrimerization catalysts require CpCo(CO)2 as the established benchmark reference material. Its well-characterized reactivity profile under thermal (e.g., 140 °C in n-decane) and photochemical conditions provides a consistent baseline for quantifying the relative activity of new precatalysts [4]. This application stems from CpCo(CO)2's role as the standard comparator in catalytic studies, as documented in Section 3.

Si–H Bond Activation via Triplet-State Co Intermediates

Investigations into photochemical oxidative addition of Si–H bonds to transition metal centers that specifically require a triplet-state intermediate should employ CpCo(CO)2. Theoretical studies confirm that CpCo(CO)2 photodecarbonylation yields a triplet species capable of Si–H activation, whereas the Rh and Ir analogs follow different conical intersection pathways [5]. This scenario is directly supported by the electronic structure and mechanistic differentiation evidence in Section 3.

Application
Selection Property
Validation Focus
Linear silapolycycle synthesis
Exclusive regioselectivity for linear scaffolds
Metal-catalyst-dependent product architecture
Cobalt thin film ALD
Wide thermal window and low oxygen incorporation
Film purity and resistivity endpoints
Cyclotrimerization catalyst benchmarking
Well-characterized benchmark reactivity
Comparative catalytic activity under thermal activation
Photochemical Si–H bond activation
Triplet-state intermediate mechanism
Metal-specific photochemical pathway analysis

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